N-Desethyl Milnacipran-d5 N-Desethyl Milnacipran-d5 N-Desethyl Milnacipran-d5 is a labelled metabolite of Milnacipran.
Brand Name: Vulcanchem
CAS No.: 1217609-30-7
VCID: VC0196637
InChI: InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2
SMILES: CCNC(=O)C1(CC1CN)C2=CC=CC=C2
Molecular Formula: C13H13N2OD5
Molecular Weight: 223.33

N-Desethyl Milnacipran-d5

CAS No.: 1217609-30-7

Cat. No.: VC0196637

Molecular Formula: C13H13N2OD5

Molecular Weight: 223.33

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desethyl Milnacipran-d5 - 1217609-30-7

CAS No. 1217609-30-7
Molecular Formula C13H13N2OD5
Molecular Weight 223.33
IUPAC Name (1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2
SMILES CCNC(=O)C1(CC1CN)C2=CC=CC=C2
Appearance Pale Yellow Thick Oil

Chemical Properties and Structure of N-Desethyl Milnacipran-d5

Chemical Identity and Nomenclature

N-Desethyl Milnacipran-d5 is identified by CAS number 1217609-30-7 and was first recorded in chemical databases in 2010 . The compound's IUPAC name is (1R, 2S)-rel-2-(Aminomethyl)-N-(ethyl-d5)-1-phenylcyclopropanecarboxamide , which accurately reflects its structural composition and stereochemical configuration. Several synonyms exist for this compound, including:

  • (1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide

  • DTXSID20675794

  • HY-139454S

Structural Characteristics

The molecular formula of N-Desethyl Milnacipran-d5 is C13H13D5N2O , indicating the presence of 13 carbon atoms, 13 hydrogen atoms, 5 deuterium atoms, 2 nitrogen atoms, and 1 oxygen atom. The "d5" designation specifies that five hydrogen atoms in the ethyl group have been replaced with deuterium atoms, creating a stable isotope-labeled compound.

The compound's structure can be represented through various chemical notations:

SMILES notation:
NC[C@H]1C[C@]1(C(NC([2H])(C([2H])([2H])[2H])[2H])=O)C2=CC=CC=C2

InChI:
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7, 11H, 2, 8-9, 14H2, 1H3, (H, 15, 16)/t11-, 13+/m1/s1/i1D3, 2D2

Structurally, the compound features a phenylcyclopropane backbone with an aminomethyl group and a carboxamide moiety connected to a deuterated ethyl group.

Physical Properties

Table 1 summarizes the key physical and chemical properties of N-Desethyl Milnacipran-d5.

Table 1. Physical and Chemical Properties of N-Desethyl Milnacipran-d5

PropertyValueReference
CAS Number1217609-30-7
Molecular FormulaC13H13D5N2O
Molecular Weight223.33 g/mol
IUPAC Name(1R, 2S)-rel-2-(Aminomethyl)-N-(ethyl-d5)-1-phenylcyclopropanecarboxamide
Creation Date in Databases2010-07-26
Parent DrugMilnacipran

The precise molecular weight of 223.33 g/mol is critical for the compound's application as an internal standard in analytical methods, allowing clear distinction from non-deuterated analogs during mass spectrometric analysis.

Relationship to Milnacipran and Levomilnacipran

Parent Compounds

N-Desethyl Milnacipran-d5 is derived from Milnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI) used in treating major depressive disorder and fibromyalgia . Milnacipran functions by inhibiting the reuptake of both serotonin (5HT) and norepinephrine (NE), which enhances their presence in synaptic clefts, thereby potentiating their therapeutic effects .

Levomilnacipran, a stereoisomer of milnacipran, is also an SNRI approved in the US for treating major depressive disorder in adults . Its antidepressant action relates to the potentiation of norepinephrine and serotonin in the central nervous system through reuptake inhibition . Notably, levomilnacipran demonstrates greater potency for norepinephrine reuptake inhibition than for serotonin reuptake inhibition, without directly affecting dopamine or other neurotransmitters .

Metabolic Pathway

N-desethyl levomilnacipran represents one of the major metabolites of levomilnacipran in humans. Research indicates that within 12 hours of dosing, levomilnacipran accounts for 52.9% of total plasma radioactivity, while N-desethyl levomilnacipran constitutes 7.5% . In human urine, N-desethyl levomilnacipran represents a significant 18.2% of the administered dose .

The metabolic pathway for N-desethyl milnacipran/levomilnacipran formation involves N-dealkylation of the parent compound, resulting in the removal of an ethyl group from the nitrogen atom of the carboxamide moiety. N-Desethyl Milnacipran-d5 is the deuterated analog of this metabolite, where the remaining ethyl group has all five hydrogen atoms replaced with deuterium atoms.

Analytical Applications

Role as an Internal Standard

N-Desethyl Milnacipran-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic research . As a deuterium-labeled compound, it offers several advantages in analytical methods:

  • Nearly identical chemical properties to the non-deuterated compound, ensuring similar extraction efficiency and chromatographic behavior

  • Mass difference due to deuterium labeling enables easy discrimination by mass spectrometry

  • Ability to correct for variations in sample preparation and instrument response, improving quantitative analysis accuracy and precision

The compound is described as "a deuterium-labeled analog of Milnacipran, commonly utilized as an internal standard in analytical and pharmacokinetic research" . This makes it invaluable for researchers and laboratories conducting therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Applications in Pharmacokinetic Studies

Table 2. Analytical Applications of N-Desethyl Milnacipran-d5

ApplicationDescriptionReference
Internal StandardUsed in LC-MS/MS analysis for quantification of milnacipran and metabolites
Concentration in Analytical MethodsTypically used at 0.5 ng/μL in internal standard solutions
Extraction MethodLiquid-liquid extraction using ethyl acetate
Analytical TechniqueReverse-phase chromatography with electrospray ionization in positive mode and tandem mass spectrometry

In pharmacokinetic studies of milnacipran and levomilnacipran, N-Desethyl Milnacipran-d5 serves as a valuable tool for quantifying the parent drug and its metabolites. It enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification in biological samples .

This application is particularly significant for therapeutic drug monitoring, where accurate measurement of drug concentrations in patient samples is critical for assessing treatment efficacy and compliance.

Mass Spectrometry and Chromatographic Analysis

The research literature provides insight into analytical methods utilizing N-desethyl levomilnacipran-d5. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the compound is added to samples prior to extraction:

"To 0.2 mL of plasma in a 5 mL Teflon-lined screw-capped tube, 50 μL of the internal standard solution (levomilnacipran-D3 and N-desethyl levomilnacipran-D5 solutions at 0.5 ng/μL) was added. After mixing for few seconds, 3 mL of ethyl acetate was added, and the sample was shaken for 10 minutes by means of an oscillating shaker. Then, the sample was centrifuged at 2500× g for 5 minutes at 4°C."

The analytical methodology employs reverse-phase chromatography with electrospray ionization in positive mode and tandem mass spectrometry detection. This technique allows for accurate quantification of levomilnacipran and its metabolites, including N-desethyl levomilnacipran.

Research Significance

Current Research Utilizing N-Desethyl Milnacipran-d5

Current research applications of N-Desethyl Milnacipran-d5 primarily focus on analytical method development and validation for quantifying milnacipran and its metabolites in biological samples. These methods are essential for:

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of milnacipran and levomilnacipran

  • Bioequivalence studies for generic formulations of milnacipran/levomilnacipran

  • Therapeutic drug monitoring in clinical settings

  • Metabolic profiling to better understand the biotransformation pathways of milnacipran/levomilnacipran

The compound's role extends to stability studies as well. For instance, research has investigated the stability of milnacipran under various conditions, including acid hydrolysis, basic hydrolysis, and oxidative conditions . In such stability-indicating studies, accurate quantification using internal standards is crucial for determining degradation rates and identifying degradation products.

Future Research Directions

Future research involving N-Desethyl Milnacipran-d5 may expand into several areas:

  • Development of more sensitive and selective analytical methods for detecting lower concentrations of milnacipran and its metabolites

  • Investigation of population pharmacokinetics to understand variability in drug metabolism among different patient groups

  • Studies on drug-drug interactions involving milnacipran/levomilnacipran, where precise quantification of the parent drug and metabolites is crucial

  • Exploration of the relationship between plasma concentrations of milnacipran/levomilnacipran and clinical efficacy or adverse effects

  • Integration with newer analytical technologies, such as high-resolution mass spectrometry and advanced chromatographic techniques

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator